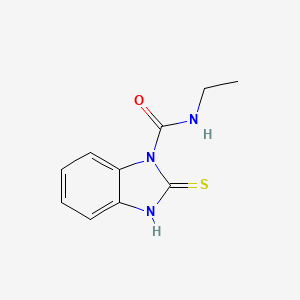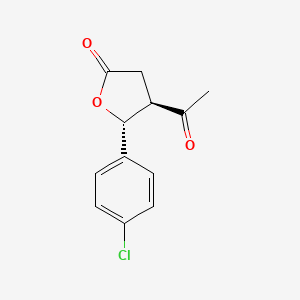
(4R,5R)-4-Acetyl-5-(4-chlorophenyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5R)-4-Acetyl-5-(4-chlorophenyl)oxolan-2-one is a chiral compound with a unique structure that includes an oxolane ring substituted with an acetyl group and a 4-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-Acetyl-5-(4-chlorophenyl)oxolan-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of 4-chlorobenzaldehyde with a chiral oxirane in the presence of a Lewis acid catalyst. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5R)-4-Acetyl-5-(4-chlorophenyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(4-chlorophenyl)-2-oxolane carboxylic acid.
Reduction: 4-(4-chlorophenyl)-2-oxolane-4-ol.
Substitution: 4-(4-substituted phenyl)-2-oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
(4R,5R)-4-Acetyl-5-(4-chlorophenyl)oxolan-2-one has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optical properties.
Wirkmechanismus
The mechanism of action of (4R,5R)-4-Acetyl-5-(4-chlorophenyl)oxolan-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4R,5R)-4-Acetyl-5-phenyl-oxolan-2-one
- (4R,5R)-4-Acetyl-5-(4-fluorophenyl)oxolan-2-one
- (4R,5R)-4-Acetyl-5-(4-bromophenyl)oxolan-2-one
Uniqueness
(4R,5R)-4-Acetyl-5-(4-chlorophenyl)oxolan-2-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
91478-24-9 |
|---|---|
Molekularformel |
C12H11ClO3 |
Molekulargewicht |
238.66 g/mol |
IUPAC-Name |
(4R,5R)-4-acetyl-5-(4-chlorophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11ClO3/c1-7(14)10-6-11(15)16-12(10)8-2-4-9(13)5-3-8/h2-5,10,12H,6H2,1H3/t10-,12-/m0/s1 |
InChI-Schlüssel |
BVGNFJBMPNFDNU-JQWIXIFHSA-N |
Isomerische SMILES |
CC(=O)[C@@H]1CC(=O)O[C@H]1C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(=O)C1CC(=O)OC1C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


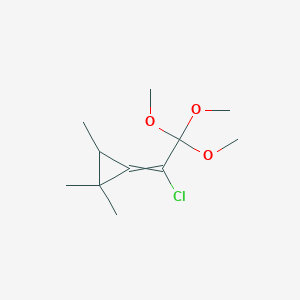
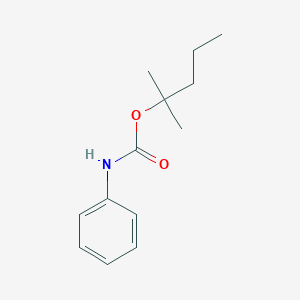
![1-([1,1'-Biphenyl]-4-yl)-4-butylpiperazine](/img/structure/B14371044.png)

![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol](/img/structure/B14371047.png)
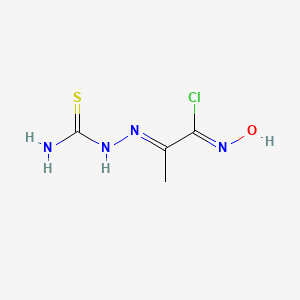

![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclododecan-1-ol](/img/structure/B14371063.png)

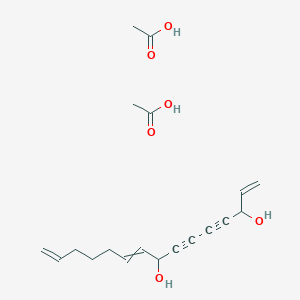
![4,4'-[Carbonylbis(methylazanediyl)]dibenzoic acid](/img/structure/B14371079.png)
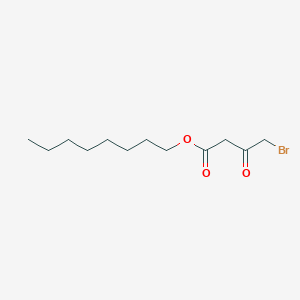
![1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine](/img/structure/B14371083.png)
